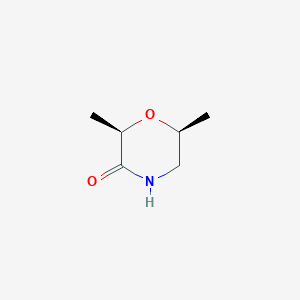

(2R,6S)-2,6-dimethylmorpholin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(2R,6S)-2,6-dimethylmorpholin-3-one |

InChI |

InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m0/s1 |

InChI Key |

CJOJYCRMCKNQNN-CRCLSJGQSA-N |

Isomeric SMILES |

C[C@H]1CNC(=O)[C@H](O1)C |

Canonical SMILES |

CC1CNC(=O)C(O1)C |

Origin of Product |

United States |

Enantioselective and Diastereoselective Synthesis of 2r,6s 2,6 Dimethylmorpholin 3 One

Methodologies for Chiral Morpholine (B109124) Lactam Construction

The asymmetric synthesis of the (2R,6S)-2,6-dimethylmorpholin-3-one core relies on establishing two stereocenters, at C2 and C6, with a specific cis relative configuration. Methodologies to achieve this include stereoselective cyclization reactions, the use of chiral auxiliaries to direct stereochemistry, and enantioselective catalysis.

Stereoselective ring-closing reactions are a direct approach to forming the morpholin-3-one (B89469) ring with defined stereochemistry. A common strategy involves the intramolecular cyclization of a linear precursor that already contains the necessary chiral centers. For a target like this compound, this typically involves the cyclization of an N-substituted (R)-alaninol derivative or a related chiral amino alcohol.

The key step is often an intramolecular nucleophilic substitution or condensation, where the stereochemistry of the starting materials dictates the final product's configuration. For instance, starting with an enantiopure amino alcohol, the second stereocenter can be introduced and the subsequent cyclization controlled to yield the desired diastereomer. Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing cyclic structures, although its application to morpholine lactams is less common than for larger rings. nih.gov

Table 1: Illustrative Stereoselective Ring-Closing Strategies

| Starting Material Precursor | Cyclization Method | Key Stereochemical Control | Typical Yield/Selectivity |

| N-(2-chloroacetyl)-(R)-alaninol | Base-mediated intramolecular SN2 | Substrate control from (R)-alaninol | Moderate to high yields, diastereoselectivity dependent on reaction conditions |

| (R)-N-(2-hydroxypropyl)serine methyl ester | Acid-catalyzed lactamization | Substrate control from chiral amino acid and amino alcohol fragments | Good yields, stereochemistry retained from precursors |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. The Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylation and aldol (B89426) reactions to create stereocenters with high predictability and control. wikipedia.org

In a hypothetical synthesis of this compound, an oxazolidinone auxiliary could be used to direct the diastereoselective alkylation of an N-acyl derivative to introduce one of the methyl groups. The subsequent removal of the auxiliary, followed by coupling with a suitable chiral fragment and cyclization, would furnish the chiral morpholine lactam. This approach offers robust and predictable control over the formation of stereogenic centers. wikipedia.org

Table 2: Example of Chiral Auxiliary Application in Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Enolate Alkylation | Methyl Iodide | >95:5 |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | α-Alkylation of Hydrazone | Ethyl Bromoacetate | >90:10 |

Enantioselective catalysis offers an efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For morpholine synthesis, tandem reactions combining hydroamination and asymmetric transfer hydrogenation have proven effective. organic-chemistry.org

This process can involve an initial titanium-catalyzed hydroamination of an appropriate aminoalkyne substrate to generate a cyclic imine. This intermediate is then reduced in the same pot using a ruthenium-based asymmetric transfer hydrogenation catalyst, such as a Noyori-type catalyst, to yield the chiral morpholine with high enantiomeric excess. organic-chemistry.org While this method directly produces chiral morpholines, subsequent oxidation would be required to obtain the corresponding morpholin-3-one. The key advantage is the high level of enantioselectivity imparted by the chiral catalyst. organic-chemistry.orgresearchgate.net

Resolution Strategies for Stereoisomers of 2,6-dimethylmorpholin-3-one

When a synthesis produces a mixture of stereoisomers, resolution techniques are employed to separate them. For 2,6-dimethylmorpholin-3-one, which exists as a racemic mixture of enantiomers ((2R,6S) and (2S,6R)) and potentially diastereomers, resolution is a critical step to isolate the desired (2R,6S) isomer.

Diastereomeric resolution is a classical and widely used technique for separating enantiomers on both laboratory and industrial scales. ulisboa.ptlibretexts.org The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. wikipedia.orgmdpi.com

For the racemic 2,6-dimethylmorpholin-3-one, which contains a secondary amine, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used as the resolving agent. libretexts.org The two resulting diastereomeric salts, for instance, [(2R,6S)-amine • (R,R)-acid] and [(2S,6R)-amine • (R,R)-acid], will exhibit different solubilities in a given solvent system, allowing one to crystallize preferentially. After separation, the pure enantiomer is recovered by treating the salt with a base.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

| (R,R)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |

| (S)-Mandelic Acid | Chiral Acid | Resolution of racemic amines and alcohols |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Acid | Resolution of racemic bases |

| Brucine | Chiral Base | Resolution of racemic acids |

Kinetic resolution is a process that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the other, slower-reacting enantiomer enriched in the unreacted starting material. A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. princeton.edu

For 2,6-dimethylmorpholin-3-one, an enzymatic kinetic resolution could be employed. For example, a lipase could selectively catalyze the hydrolysis of one enantiomer of the racemic lactam, allowing for the separation of the remaining, unhydrolyzed enantiomer.

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of conventional kinetic resolution. wikipedia.orgmdpi.com In DKR, the kinetic resolution is combined with an in-situ racemization of the starting material. nih.gov This continuous interconversion of the enantiomers ensures that the slower-reacting enantiomer is constantly converted into the faster-reacting one, theoretically allowing for a 100% yield of a single enantiomeric product. wikipedia.org This process requires a racemization catalyst that is compatible with the resolution conditions. For a substrate like 2,6-dimethylmorpholin-3-one, a DKR process could involve enzymatic acylation coupled with a ruthenium-based racemization catalyst. mdpi.com

Table 4: Comparison of Resolution Strategies

| Strategy | Principle | Maximum Theoretical Yield | Key Requirement |

| Diastereomeric Crystallization | Different physical properties of diastereomers | ~100% (for the desired diastereomer) | Suitable chiral resolving agent and solvent |

| Kinetic Resolution (KR) | Different reaction rates of enantiomers | 50% | Chiral catalyst/reagent with high selectivity (kfast/kslow) |

| Dynamic Kinetic Resolution (DKR) | KR coupled with in-situ racemization of starting material | 100% | Efficient racemization catalyst compatible with resolution conditions |

Multi-step Total Synthesis Pathways for Specific Stereoisomers

The synthesis of enantiomerically pure this compound necessitates precise control over the formation of two stereocenters. Researchers have explored various strategies, primarily starting from readily available chiral precursors and employing stereoselective reactions to build the morpholin-3-one core.

One prominent approach utilizes chiral amino alcohols as the starting material. For instance, a synthetic route can commence with a commercially available chiral amino alcohol, which is then subjected to a series of reactions to introduce the second stereocenter and effect cyclization. A general two-step sequence involves the initial reaction of an amino alcohol with chloroacetyl chloride, followed by an intramolecular cyclization under basic conditions to form the morpholin-3-one ring. nih.gov The stereochemistry of the starting amino alcohol dictates the configuration of one of the stereocenters, while the subsequent cyclization and other transformations must be designed to control the relative stereochemistry of the second center.

Another strategy involves the diastereoselective synthesis from glyoxals and chiral amino alcohols. This method relies on a condensation reaction followed by a rearrangement to furnish the morpholinone core. The inherent chirality of the amino alcohol guides the stereochemical outcome of the reaction, leading to the formation of specific diastereoisomers. researchgate.net

A polymer-supported approach has also been investigated for the stereoselective synthesis of morpholine-3-carboxylic acid derivatives, which can be seen as precursors to compounds like this compound. This method utilizes immobilized amino acids, such as serine or threonine, as the chiral starting points. nih.gov The solid-phase methodology allows for sequential reactions to build the heterocyclic ring with defined stereochemistry.

Hypothetical Synthesis Pathway:

A hypothetical pathway to this compound could start from (2R)-alanine. The synthesis would likely proceed through the following key transformations:

Reduction of the carboxylic acid of N-protected (2R)-alanine to the corresponding amino alcohol.

Introduction of the second methyl group via a stereoselective alkylation or other carbon-carbon bond-forming reaction. This step is critical for establishing the cis-relationship between the two methyl groups.

N-alkylation with a protected α-haloacetic acid derivative , such as ethyl bromoacetate.

Deprotection and subsequent intramolecular cyclization to form the morpholin-3-one ring.

The success of this pathway would heavily rely on the diastereoselectivity of the key bond-forming and cyclization steps. The choice of protecting groups and reaction conditions would be paramount in achieving the desired (2R,6S) stereochemistry.

Table of Key Intermediates and Reagents (Hypothetical Pathway):

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | N-Boc-(2R)-alanine | 1. Isobutyl chloroformate, N-Methylmorpholine2. NaBH4 | N-Boc-(2R)-alaninol |

| 2 | N-Boc-(2R)-alaninol | 1. Swern Oxidation2. MeMgBr, CuI | N-Boc-(2R,3S)-3-amino-2-butanol |

| 3 | N-Boc-(2R,3S)-3-amino-2-butanol | 1. NaH2. Ethyl bromoacetate | Ethyl 2-((2R,3S)-1-(tert-butoxycarbonylamino)butan-2-yloxy)acetate |

| 4 | Ethyl 2-((2R,3S)-1-(tert-butoxycarbonylamino)butan-2-yloxy)acetate | 1. Trifluoroacetic acid2. NaH | This compound |

This table represents a hypothetical reaction scheme and is for illustrative purposes. The actual reagents and conditions would require experimental optimization.

Chemical Reactivity and Functionalization of the 2r,6s 2,6 Dimethylmorpholin 3 One Core

Exploration of Endocyclic Nitrogen Reactivity

The secondary amine within the morpholin-3-one (B89469) ring is a prime location for introducing molecular diversity through various functionalization reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the (2R,6S)-2,6-dimethylmorpholin-3-one core readily undergoes N-alkylation and N-acylation, which are fundamental reactions for building more elaborate molecular structures.

N-Alkylation is typically accomplished by treating the morpholinone with an alkylating agent, such as an alkyl halide, in the presence of a base. The selection of the base and solvent system is critical for achieving high yields. For instance, the use of a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) facilitates the reaction with various alkyl halides.

N-Acylation involves the introduction of an acyl group to the nitrogen atom, forming an N-acylmorpholinone. This transformation is commonly performed using acyl chlorides or anhydrides. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the acidic byproduct generated during the acylation process.

| Reaction Type | Reagent Example | Base | Solvent | Product Type |

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃ | DMF | N-Alkyl-(2R,6S)-2,6-dimethylmorpholin-3-one |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Triethylamine | Dichloromethane | N-Acyl-(2R,6S)-2,6-dimethylmorpholin-3-one |

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen center can also participate in more complex bond-forming reactions, such as nucleophilic substitution, to introduce aryl or other functionalities. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful method allows for the N-arylation of the morpholinone core by reacting it with aryl halides or triflates. The catalytic system typically consists of a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. This reaction has proven to be a versatile tool for creating carbon-nitrogen bonds with a broad range of aromatic and heteroaromatic partners.

Modifications at the Amide Carbonyl

The lactam carbonyl group represents another key site for chemical manipulation, enabling ring modifications and the introduction of new functional groups.

Reduction of the Lactam Carbonyl to Amine or Ether Analogues

The amide carbonyl can be completely reduced to a methylene (B1212753) group (CH₂) to yield the corresponding (2R,6S)-2,6-dimethylmorpholine. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.govgoogle.commasterorganicchemistry.com The resulting chiral morpholine (B109124) is a valuable building block in its own right for further synthetic applications. google.comnih.gov The general mechanism for lactam reduction with LiAlH₄ involves the initial formation of a tetrahedral intermediate, which then eliminates to form an iminium ion that is subsequently reduced to the amine. rsc.org

| Starting Material | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2R,6S)-2,6-dimethylmorpholine |

Ring-Opening and Re-Cyclization Pathways

The amide bond within the lactam ring can be cleaved under hydrolytic conditions, using either acid or base, to produce the corresponding amino acid derivative. This ring-opening strategy provides access to linear precursors that can be further functionalized at the newly liberated amine and carboxylic acid termini. Subsequent intramolecular cyclization can then be employed to construct novel heterocyclic systems, often with retention of the original stereochemistry at the C2 and C6 positions. For instance, a patented method describes the visible light-promoted oxidative ring-opening of a derivative, 1-(3-((2S,6R)-2,6-dimethylmorpholino)phenyl)ethan-1-one, highlighting advanced strategies for cleaving the morpholine ring structure. google.com

Stereocontrolled Functionalization at C2 and C6 Stereocenters

Direct functionalization at the C2 and C6 stereocenters of the this compound core without disruption of the heterocyclic ring is a significant synthetic challenge. The existing methyl groups at these positions are generally unreactive towards simple substitution.

However, the inherent cis-stereochemistry of these methyl groups exerts a strong directing influence on the conformation of the morpholinone ring. This conformational bias can be exploited to achieve stereocontrol in reactions at other positions of the molecule.

For the synthesis of analogues with different substituents at the C2 and C6 positions, a de novo synthetic approach is typically required. This involves starting with appropriately substituted chiral precursors and then constructing the morpholinone ring around them. For example, the synthesis of intermediates for the drug Aprepitant often involves the construction of a morpholinone ring with different substituents at these positions, showcasing the importance of stereocontrolled synthesis in this class of compounds. nih.govgoogle.comresearchgate.netnih.gov These syntheses often employ chiral auxiliaries or asymmetric catalytic methods to establish the desired stereochemistry at the C2 and C6 centers during the ring-forming steps.

Diastereoselective Reactions Adjacent to Existing Stereocenters

The presence of the C2 and C6 stereocenters in this compound exerts significant stereochemical control over reactions at adjacent positions. This is particularly evident in reactions involving the formation of new stereocenters, where the steric and electronic influence of the existing chiral framework dictates the facial selectivity of the approaching reagent.

One of the key reactive sites for diastereoselective functionalization is the α-carbon to the carbonyl group (C2). Deprotonation at this position can generate a chiral enolate, which can then react with various electrophiles. The stereochemical outcome of such reactions is largely governed by the conformation of the morpholinone ring and the approach of the electrophile, which is sterically hindered on one face by the C2 and C6 methyl groups.

While specific documented examples of diastereoselective alkylation or aldol (B89426) reactions starting directly from this compound are not extensively reported in the readily available literature, the principles of such transformations are well-established with analogous chiral lactam systems. For instance, in related chiral pyroglutamate (B8496135) systems, conjugate addition reactions have been shown to proceed with high diastereoselectivity. researchgate.net The chiral auxiliary, in this case, the dimethylmorpholinone core, directs the incoming nucleophile to the less hindered face of the molecule.

The diastereoselectivity of these reactions is influenced by several factors, including the nature of the base used for enolate formation, the reaction temperature, and the specific electrophile employed. Generally, the formation of a specific enolate geometry (E or Z) is crucial in determining the stereochemistry of the product in aldol-type reactions, as predicted by the Zimmerman-Traxler model.

Synthesis of Complex Derivatives Incorporating the Lactam Moiety

The this compound moiety serves as a versatile scaffold for the synthesis of more complex and biologically relevant molecules. Its rigid, chiral structure can be incorporated into larger frameworks to impart specific stereochemical properties.

One approach to synthesizing complex derivatives involves the functionalization of the lactam nitrogen. N-acylation or N-alkylation can introduce a variety of substituents, which can then be further elaborated. For example, the synthesis of novel morpholine derivatives often involves the reaction of the parent morpholine with reagents like ethyl chloroacetate, followed by transformations of the introduced ester group. uobaghdad.edu.iq While this example starts from the parent amine, similar strategies can be envisioned for the lactam, where the nitrogen atom, after appropriate activation, can serve as a nucleophile.

Furthermore, the lactam ring itself can be a precursor to more complex heterocyclic systems. Ring-opening reactions, followed by subsequent cyclization with different partners, can lead to the formation of novel bicyclic or polycyclic structures. For instance, a general strategy for synthesizing fused heterocycles involves the intramolecular reaction of a substituent tethered to the morpholinone core.

A notable application of related chiral morpholinone derivatives is in the diastereoselective synthesis of complex natural products and pharmacologically active compounds. For example, chiral morpholinones have been utilized as key intermediates in the synthesis of tetrahydroisoquinoline derivatives. osi.lv In these syntheses, the stereochemistry of the morpholinone core directs the formation of new stereocenters during key bond-forming steps. Although these examples may not use the exact this compound, they highlight the potential of this class of compounds as powerful chiral building blocks.

The following table summarizes some of the potential transformations and resulting complex derivatives that can be envisioned starting from the this compound core, based on analogous systems.

| Starting Material | Reaction Type | Potential Complex Derivative |

| This compound | Diastereoselective Enolate Alkylation | α-Substituted (2R,6S)-2,6-dimethylmorpholin-3-ones |

| This compound | Diastereoselective Aldol Reaction | β-Hydroxy-α-substituted (2R,6S)-2,6-dimethylmorpholin-3-ones |

| N-Acyl-(2R,6S)-2,6-dimethylmorpholin-3-one | Intramolecular Cyclization | Bicyclic Lactams |

| This compound | Ring Opening/Recyclization | Substituted Piperidines or other Heterocycles |

Investigation of 2r,6s 2,6 Dimethylmorpholin 3 One Derivatives in Chemical Biology and Target Engagement

Impact of the (2R,6S)-2,6-dimethylmorpholin-3-one Scaffold on Molecular Recognition

The this compound scaffold possesses distinct features that significantly influence its interaction with biological macromolecules. The cis relationship of the two methyl groups at the C2 and C6 positions creates a specific stereochemical presentation that can be crucial for binding affinity and selectivity. This defined three-dimensional arrangement can facilitate precise interactions with complementary pockets on target proteins, such as enzymes and receptors.

The stereochemistry of the scaffold plays a critical role in its binding affinity and selectivity. For instance, in the development of kinase inhibitors, the precise orientation of substituents on a morpholine (B109124) ring has been shown to be critical for achieving selectivity against different kinase isoforms. The unique spatial arrangement of the methyl groups in the (2R,6S) configuration can lead to enhanced van der Waals interactions or create steric hindrance that prevents binding to off-target proteins.

Elucidation of Molecular Mechanisms of Action for Derivatives

The functionalization of the this compound core allows for the generation of derivatives with diverse mechanisms of action. These derivatives can be designed to interact with specific molecular targets, thereby modulating their activity and influencing biochemical pathways.

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes, particularly kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The morpholine moiety is a common feature in many approved kinase inhibitors.

A notable example that highlights the importance of substituted morpholines in achieving enzyme inhibition and selectivity is the discovery of potent and selective inhibitors of Vps34, a lipid kinase. nih.gov In this study, a tetrahydropyrimidopyrimidinone core was functionalized with a (3R)-3-methylmorpholine group. The X-ray crystal structure of the inhibitor bound to human Vps34 revealed that the methylmorpholine moiety bestows selectivity against class I PI3Ks. nih.gov This demonstrates how a chiral substituted morpholine can provide a unique structural feature that is key to selective enzyme inhibition. While this example does not feature the exact this compound scaffold, it provides a strong rationale for its potential in a similar capacity.

Table 1: Enzyme Inhibition Data for a Representative Morpholine-Containing Vps34 Inhibitor

| Compound | Vps34 IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/Vps34) |

|---|---|---|---|

| Compound 31 | 1 | >10,000 | >10,000 |

Data adapted from a study on Vps34 inhibitors, illustrating the potential for selectivity with substituted morpholine scaffolds. nih.gov

The this compound scaffold can also be incorporated into ligands designed to target specific receptors. The defined stereochemistry and the potential for diverse functionalization allow for the optimization of binding affinity and selectivity for a particular receptor subtype. For example, morpholine derivatives have been explored as antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. nih.govnih.gov The precise positioning of substituents on the morpholine ring can influence the interaction with the receptor's binding pocket, leading to either agonist or antagonist activity.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. e3s-conferences.org For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological endpoint, such as enzyme inhibition or receptor binding.

Key areas for modification and SAR exploration on this scaffold would include:

N-4 Substitution: The nitrogen atom of the morpholine ring is a common point of diversification. Attaching different functional groups here can modulate potency, selectivity, and pharmacokinetic properties.

Methyl Groups at C2 and C6: While the core scaffold is defined, understanding the impact of these specific methyl groups is crucial. Comparing the activity of the (2R,6S) isomer to other stereoisomers or the unsubstituted morpholin-3-one (B89469) would highlight the importance of this specific substitution pattern.

Modifications at C5: The methylene (B1212753) group at the C5 position could be a site for substitution to explore further interactions within a binding pocket.

SAR studies on various morpholine-containing compounds have revealed important trends. For instance, in a series of quinoline substituted morpholine derivatives acting as caspase 3 inhibitors, SAR studies highlighted the importance of 4-methyl and 4-phenyl substituents for potent activity. e3s-conferences.org

Table 2: Hypothetical SAR Data for this compound Derivatives Targeting Kinase X

| Derivative | R Group at N-4 | Kinase X IC50 (nM) |

|---|---|---|

| 1 | H | 500 |

| 2 | Methyl | 250 |

| 3 | Ethyl | 400 |

| 4 | Phenyl | 50 |

| 5 | 4-Fluorophenyl | 25 |

This table represents a hypothetical SAR study to illustrate how modifications at the N-4 position could influence inhibitory activity.

Rational Design and Synthesis of Advanced Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The this compound scaffold can serve as a valuable starting point for the rational design of such probes.

The design of a chemical probe based on this scaffold would involve several key steps:

Identification of a Bioactive Derivative: Starting with a derivative that shows potent and selective activity against the target of interest.

Introduction of a Linker: Modifying the molecule to include a linker at a position that does not disrupt its binding to the target. The N-4 position is often a suitable attachment point.

Attachment of a Reporter Tag: Conjugating a reporter tag, such as a fluorophore, a biotin molecule, or a photo-crosslinking group, to the end of the linker.

These chemical probes can then be used for various applications, including:

Target Identification and Validation: Using affinity-based probes to pull down the target protein from a cell lysate.

Imaging: Visualizing the localization of the target protein within a cell using fluorescently labeled probes.

Mechanism of Action Studies: Investigating the downstream effects of modulating the target's activity.

The synthesis of these probes would leverage established methods for the functionalization of the morpholine nitrogen and bioconjugation chemistry. The chiral nature of the this compound scaffold would be a key advantage in developing highly specific probes.

Computational and Theoretical Chemistry Studies of 2r,6s 2,6 Dimethylmorpholin 3 One and Its Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and related properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. Current time information in Edmonton, CA. For (2R,6S)-2,6-dimethylmorpholin-3-one, DFT calculations would be instrumental in determining its fundamental electronic properties.

A primary application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Illustrative Data Table: Calculated Electronic Properties of this compound Derivatives using DFT

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Parent Compound | -6.5 | -0.5 | 6.0 | 2.5 |

| 4-nitro derivative | -7.2 | -1.5 | 5.7 | 4.8 |

| 4-amino derivative | -5.8 | -0.2 | 5.6 | 1.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Stereoelectronic Effects and Conformational Analysis

The specific three-dimensional arrangement of atoms in this compound, with its two stereocenters, makes stereoelectronic effects and conformational analysis particularly important. Stereoelectronic effects describe how the spatial arrangement of orbitals influences the molecule's properties and reactivity.

Conformational analysis of the morpholin-3-one (B89469) ring would be performed to identify the most stable chair, boat, or twist-boat conformations. For the (2R,6S) isomer, the methyl groups are in a cis relationship. Computational studies would determine the energetic preference for these groups to be in axial or equatorial positions. These studies typically reveal that steric hindrance from 1,3-diaxial interactions can destabilize conformations where bulky groups are in axial positions.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify stereoelectronic interactions, such as hyperconjugation. For instance, an interaction between a lone pair on the oxygen or nitrogen atom and an antibonding orbital of an adjacent bond can stabilize certain conformations. These interactions are highly dependent on the geometry of the molecule.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Studies

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is invaluable for studying how a ligand like this compound might interact with a biological target, such as a protein.

In a typical MD simulation, the ligand is placed in the binding site of a protein, and the entire system is solvated in a box of water molecules. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the system's evolution. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur in both the ligand and the protein upon binding.

Analysis of MD trajectories can provide information on hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to assess the stability of the complex and the flexibility of different parts of the protein, respectively.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound and its derivatives, docking studies would involve placing the molecule into the active site of a target protein and using a scoring function to evaluate the binding affinity of different poses. The results of a docking study can predict the most likely binding mode and provide a quantitative estimate of the binding energy. This information can guide the design of new derivatives with improved potency and selectivity.

Illustrative Data Table: Molecular Docking Results for this compound Derivatives against a Hypothetical Protein Target

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Parent Compound | -6.8 | TYR84, LYS120, GLN124 |

| 4-phenyl derivative | -8.2 | TYR84, LYS120, PHE210 |

| 5-hydroxyl derivative | -7.5 | TYR84, LYS120, ASP118 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of cheminformatics that aims to build mathematical models correlating the chemical structure of a series of compounds with their biological activity.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Illustrative Data Table: Hypothetical QSAR Model for a Series of Morpholin-3-one Derivatives

| Compound | LogP | Polar Surface Area (Ų) | Experimentally Measured Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| 1 | 1.5 | 45.2 | 10.5 | 10.2 |

| 2 | 2.1 | 48.5 | 5.2 | 5.5 |

| 3 | 1.8 | 55.1 | 8.7 | 8.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Characterization Methodologies for 2r,6s 2,6 Dimethylmorpholin 3 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the stereochemistry of (2R,6S)-2,6-dimethylmorpholin-3-one. Both ¹H and ¹³C NMR are utilized to identify the connectivity of atoms and the chemical environment of each nucleus within the molecule.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the morpholine (B109124) ring and the methyl groups provide crucial information about their relative orientations. For the (cis)-isomer, which corresponds to the (2R,6S) configuration, specific coupling patterns are expected due to the spatial relationships between adjacent protons. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in unambiguously assigning these proton signals and confirming the cis relationship between the two methyl groups. COSY spectra reveal proton-proton coupling networks, while NOESY provides information about through-space interactions, which are indicative of the proximity of the methyl groups in the cis conformation.

¹³C NMR complements the proton data by providing the chemical shifts of the carbon atoms. The distinct electronic environments of the carbon atoms in the (2R,6S) isomer result in a unique set of signals that can be used for its identification.

Table 1: Representative ¹H and ¹³C NMR Data for a (2R,6S)-dimethylmorpholine derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~3.8 | ~75 |

| C3-H₂ | ~2.8, ~3.5 | ~45 |

| C5-H₂ | ~2.5, ~3.0 | ~50 |

| C6-H | ~3.8 | ~75 |

| C2-CH₃ | ~1.2 | ~18 |

| C6-CH₃ | ~1.2 | ~18 |

| N-H | Variable | - |

| C=O | - | ~170 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the morpholin-3-one (B89469).

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of this compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition of the molecule. This high level of accuracy helps to distinguish the target compound from other potential impurities or byproducts with similar nominal masses.

In addition to confirming the molecular formula, HRMS is also a valuable tool for assessing the purity of a sample. The mass spectrum will reveal the presence of any other components in the sample, and their relative intensities can provide a semi-quantitative measure of their abundance. This is particularly important in pharmaceutical applications where even small amounts of impurities can have significant effects.

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the most common and reliable method for this purpose.

The principle of chiral HPLC is the differential interaction of the two enantiomers with the chiral stationary phase, leading to their separation in time as they pass through the column. This results in two distinct peaks in the chromatogram, one for each enantiomer. The enantiomeric excess can then be calculated from the relative areas of these two peaks. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.

Table 2: Example of Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with a chiral selector |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Result | Baseline separation of enantiomers |

X-ray Crystallography for Absolute Configuration Assignment and Conformational Analysis

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. ed.ac.ukspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The diffraction data can be used to construct a three-dimensional electron density map of the molecule, which reveals the precise arrangement of all the atoms in space. researchgate.net

For this compound, X-ray crystallography can unequivocally confirm the cis relationship of the two methyl groups and assign the (R) and (S) configurations to the chiral centers at C2 and C6, respectively. ed.ac.uk The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the scattering of X-rays by certain atoms is dependent on the X-ray wavelength. researchgate.net

Furthermore, X-ray crystallography provides detailed information about the conformation of the morpholine ring. It can reveal whether the ring adopts a chair, boat, or twist-boat conformation in the solid state, as well as the bond lengths, bond angles, and torsional angles within the molecule. This conformational information is invaluable for understanding the molecule's interactions with biological targets.

Table 3: Illustrative Crystallographic Data for a Morpholine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) ** | 105 |

| Volume (ų) ** | 1005 |

| Z | 4 |

Note: This data is illustrative and does not represent the actual crystallographic data for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,6S)-2,6-dimethylmorpholin-3-one, and how can stereochemical control be achieved?

- Methodological Answer : The synthesis of chiral morpholinones like this compound often involves stereoselective ring-opening of epoxides or cyclic intermediates. For example, a related morpholine derivative was synthesized via epoxide ring-opening with amines under basic conditions, yielding enantiomerically enriched products (48% yield) . Key steps include using chiral auxiliaries or asymmetric catalysis to control stereochemistry at the 2 and 6 positions. Reagents such as potassium carbonate in anhydrous solvents (e.g., THF) are critical for maintaining regioselectivity.

Q. How can NMR spectroscopy and mass spectrometry (MS) be optimized to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign signals for methyl groups (δ ~1.2–1.5 ppm for CH3), carbonyl (δ ~170–175 ppm for C=O), and morpholine ring protons (δ ~3.0–4.0 ppm). Compare with reported analogs (e.g., δ 3.81 ppm for OCH3 in morpholine derivatives) .

- MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]+. For example, a related compound exhibited m/z 619 (C35H26N2O9) with 95% purity .

- Purity : Couple with HPLC (C18 column, acetonitrile/water gradient) to detect impurities <0.1% .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

- Methodological Answer : Use silica gel column chromatography with ethyl acetate/hexane (3:7 to 1:1 gradient) for initial purification. For chiral resolution, employ chiral stationary phases (e.g., Chiralpak AD-H) with n-hexane/isopropanol (90:10) . Preparative HPLC with a C18 column (methanol/water, 70:30) is recommended for final polishing .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical techniques validate chiral purity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralcel OD-H column (4.6 × 250 mm, 5 µm) with n-hexane/ethanol (85:15) at 1.0 mL/min. Retention times for (2R,6S) vs. (2S,6R) enantiomers should differ by >1.5 min .

- Polarimetry : Measure specific rotation ([α]D25) and compare with literature values (e.g., [α]D = +32° for a related morpholine derivative) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for Prottremin analogs .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATPase-Glo™) at 10–100 µM concentrations.

- Cellular Uptake : Radiolabel the compound (e.g., 14C-methyl groups) and measure accumulation in cell lines (e.g., HEK293) via LC-MS .

- Antioxidant Activity : Adapt ABTS or DPPH radical scavenging protocols (IC50 calculation) as in antioxidant studies .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., dopamine receptors for Parkinson’s research). Optimize ligand conformations with Gaussian09 (B3LYP/6-31G* basis set) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns .

Q. What strategies mitigate data contradictions between spectroscopic characterization and biological assay results?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC-MS to rule out degradation products (e.g., hydrolysis of morpholinone ring) .

- Stereochemical Reassessment : Re-run chiral HPLC if biological activity disparities suggest enantiomeric contamination .

- Control Experiments : Include reference standards (e.g., Dapoxetine Hydrochloride, MM3523.00) to validate assay conditions .

Methodological Considerations Table

| Research Aspect | Key Techniques | Critical Parameters | Reference |

|---|---|---|---|

| Synthesis | Epoxide ring-opening, asymmetric catalysis | Reaction time: 12–24h; Temp: 25–60°C | |

| Chiral Resolution | Chiral HPLC (Chiralpak AD-H) | Mobile phase: n-hexane/isopropanol (90:10) | |

| Pharmacological | ABTS/DPPH assays, LC-MS | IC50 calculation, LOD: 0.1 µg/mL | |

| Computational | AutoDock Vina, GROMACS | Binding affinity (ΔG < -7 kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.